![molecular formula C17H18BrNO B3060399 2-bromo-N-(4-phenylbutyl)benzamide CAS No. 332408-69-2](/img/structure/B3060399.png)
2-bromo-N-(4-phenylbutyl)benzamide
Overview
Description
2-bromo-N-(4-phenylbutyl)benzamide is a chemical compound with the CAS Number: 332408-69-2 . It has a molecular weight of 332.24 and its IUPAC name is 2-bromo-N-(4-phenylbutyl)benzamide .
Molecular Structure Analysis
The molecular formula of 2-bromo-N-(4-phenylbutyl)benzamide is C17H18BrNO . The InChI code for this compound is 1S/C17H18BrNO/c18-16-12-5-4-11-15(16)17(20)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,20) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-(4-phenylbutyl)benzamide include a molecular weight of 332.24 and a molecular formula of C17H18BrNO . The compound has a LogP value of 4.59270 , indicating its lipophilicity.Scientific Research Applications
Antifungal Activity
2-bromo-N-(4-phenylbutyl)benzamide and its derivatives have been found to exhibit significant antifungal activity. Studies have shown that these compounds, particularly when synthesized under specific conditions, are effective against phyto-pathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as common yeast like Saccharomyces cerevisiae. Notably, the inhibition effect of these compounds was tested using the disc diffusion method, with some derivatives showing strong inhibition properties (Ienascu et al., 2018)(Ienascu et al., 2018).
Antimicrobial Activity in Dental Practice
In dental practice, maintaining sterility is crucial. Research on derivatives of 2-bromo-N-(4-phenylbutyl)benzamide has shown promise in this area. Certain derivatives have demonstrated antimicrobial activity against bacterial and fungal strains, which is vital for infection control in dental offices. The Disk diffusion method was used to assess the efficacy of these compounds, revealing that some derivatives are more active against specific microbes (Ienascu et al., 2019)(Ienascu et al., 2019).
Synthesis and Characterization of Complexes
The synthesis and characterization of metal complexes using 2-bromo-N-(4-phenylbutyl)benzamide derivatives have been extensively studied. These studies involve analyzing the crystal and molecular structure of such complexes, which has applications in the field of materials science and coordination chemistry (Binzet et al., 2009)(Binzet et al., 2009).
Application in Asymmetric Synthesis
2-bromo-N-(4-phenylbutyl)benzamide derivatives have been utilized in the field of asymmetric synthesis. These derivatives serve as building blocks for synthesizing alpha-hydroxycarboxylic acid derivatives, showcasing their importance in organic chemistry and pharmaceutical synthesis (Trost et al., 2004)(Trost et al., 2004).
Application in Melanoma Imaging
Research into radioiodinated N-(dialkylaminoalkyl)benzamides, which include 2-bromo-N-(4-phenylbutyl)benzamide derivatives, has revealed their potential in melanoma imaging. These compounds have demonstrated high uptake in melanoma, which could be beneficial for both diagnostic imaging and potential therapeutic applications (Eisenhut et al., 2000)(Eisenhut et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(4-phenylbutyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-16-12-5-4-11-15(16)17(20)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIBOVUTNLCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366081 | |
Record name | 2-bromo-N-(4-phenylbutyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-N-(4-phenylbutyl)benzamide | |
CAS RN |
332408-69-2 | |
Record name | 2-bromo-N-(4-phenylbutyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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